molecular formula C23H23N5O3 B2571635 4-butoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 900007-88-7

4-butoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2571635
CAS No.: 900007-88-7
M. Wt: 417.469
InChI Key: PVVFXWJBBXCQJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heterocyclic system known for its role in kinase inhibition and anticancer applications. Key structural attributes include:

  • A p-tolyl group (4-methylphenyl) at position 1, contributing to hydrophobic interactions.
  • A 4-butoxy benzamide substituent at position 5, which may enhance lipophilicity and modulate binding affinity.
  • The 4-oxo group, a common feature in pyrazolopyrimidines that mimics ATP’s adenine moiety, facilitating kinase binding .

Properties

IUPAC Name

4-butoxy-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-3-4-13-31-19-11-7-17(8-12-19)22(29)26-27-15-24-21-20(23(27)30)14-25-28(21)18-9-5-16(2)6-10-18/h5-12,14-15H,3-4,13H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVFXWJBBXCQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-butoxybenzoic acid with 4-amino-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-butoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

EGFR-Inhibiting Pyrazolopyrimidines

Compounds with acetohydrazide substituents (e.g., 237 from ) exhibit EGFR inhibition (IC50: 0.186 µM) but are less potent than erlotinib (IC50: 0.03 µM). The target compound’s benzamide group may improve binding through stronger hydrogen bonding compared to acetohydrazides, though direct activity data is lacking .

Table 1: EGFR Inhibition and Apoptosis Activity
Compound Substituent EGFR IC50 (µM) Apoptosis Activity (vs. Control)
237 () Acetohydrazide 0.186 Moderate
Erlotinib () Quinazoline core 0.03 High
235 () Phenylacetohydrazide N/A Highest
Target Compound 4-Butoxy benzamide Not reported Not reported

Urea Derivatives (Mishra et al., 2016)

Mishra et al. synthesized 1-(4-imino-1-substituted-pyrazolopyrimidin-5-yl)urea derivatives with in vitro/in vivo anticancer activity . These compounds likely exploit urea’s hydrogen-bonding capacity for kinase interactions.

Fluorinated Analogs

The compound 5-butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-pyrazolo[4,3-d]pyrimidine () includes a 4-fluorophenyl group, which enhances electronic effects and metabolic stability.

Methoxy-Substituted Analog

A structurally similar compound, 4-methoxy-N-(4-oxo-1-phenyl-pyrazolopyrimidin-5-yl)benzamide (), differs only in alkoxy chain length (methoxy vs. butoxy). The butoxy group may prolong half-life due to increased hydrophobicity but could reduce aqueous solubility .

Table 2: Substituent Effects on Physicochemical Properties
Compound Substituent LogP (Predicted) Solubility (Predicted)
Target Compound 4-Butoxy benzamide ~3.5 Low
Methoxy Analog () 4-Methoxy benzamide ~2.8 Moderate
Fluorinated Analog () 4-Fluorophenyl ~2.9 Moderate

Structural Stability and Isomerization

highlights isomerization in pyrazolo-triazolopyrimidines under varying conditions. The target compound’s rigid benzamide linkage may reduce isomerization risks compared to hydrazine derivatives (e.g., compound 3 in ), enhancing synthetic reproducibility .

Research Implications

  • Kinase Selectivity : The benzamide group may confer selectivity for kinases beyond EGFR, such as VEGFR or PDGFR, warranting further profiling.
  • Synthetic Feasibility : Analogous syntheses (e.g., ) suggest the target compound can be prepared via coupling of 4-butoxybenzoyl chloride with a pyrazolopyrimidine amine intermediate.

Biological Activity

The compound 4-butoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in cancer therapy and as an antimicrobial agent. This article reviews the biological activity of this compound based on available research findings, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C19H22N4O2
  • Molecular Weight: 342.41 g/mol
  • CAS Number: 900008-00-6

This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit various mechanisms of action:

  • Antitumor Activity :
    • Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can induce apoptosis in cancer cells through pathways involving caspases and the modulation of pro-apoptotic factors like p53 and Bax. For instance, similar compounds have been reported to suppress NF-κB activity while promoting autophagy via mTOR inhibition .
  • Antimicrobial Activity :
    • The compound has demonstrated antimicrobial properties against various pathogens. It has been evaluated for its effectiveness against bacterial strains and has shown potential in mitigating oxidative stress in microbial infections .
  • Cytotoxicity :
    • The cytotoxic effects of this compound have been assessed using MTT assays across different cancer cell lines. Results indicate that it exhibits significant cytotoxicity comparable to standard chemotherapeutic agents .

Anticancer Efficacy

In a study focusing on a related pyrazolo[3,4-d]pyrimidine derivative, researchers reported that the compound significantly inhibited cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved triggering apoptosis through caspase activation and ROS generation .

CompoundCell LineIC50 (µM)Mechanism
4-butoxy-N-(...)MCF-715Apoptosis via caspases
4-butoxy-N-(...)MDA-MB-23118ROS generation

Antimicrobial Studies

A recent study evaluated the antimicrobial activity of this class of compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant bactericidal activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)Compound Tested
Staphylococcus aureus324-butoxy-N-(...)
Escherichia coli644-butoxy-N-(...)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.